molecular formula C9H13NO B1309690 1-tert-Butyl-1H-pyrrole-3-carbaldehyde CAS No. 30186-46-0

1-tert-Butyl-1H-pyrrole-3-carbaldehyde

Cat. No. B1309690
Key on ui cas rn: 30186-46-0
M. Wt: 151.21 g/mol
InChI Key: GRBRIIBLVDTOMG-UHFFFAOYSA-N
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Patent
US08143293B2

Procedure details

To a solution of 1-tert-butyl-1H-pyrrole-3-carbaldehyde (0.339 g, 2.24 mmol) in acetone (40 mL) was added, over a 2 h period, a solution of KMnO4 (0.708 g, 4.48 mmol) in Acetone/H2O (1:1, 60 mL). After 3 h, the reaction was poured into a solution of 10% NaHSO3/1N HCl (120 mL) and the solution was extracted with DCM (3×60 mL). The combined extracts were washed with H2O (2×60 mL) and 5% NaHCO3 (3×60 mL). The bicarbonate washes were carefully acidified to pH 3 and extracted with DCM (3×60 mL). The combined organic layers were washed with brine (1×), dried (MgSO4) and concentrated afford 1-tert-butyl-1H-pyrrole-3-carboxylic acid (0.270 g, 72% yield) as a white solid. MS (ESI) m/z: 168.1 (M+H+).
Quantity
0.339 g
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
0.708 g
Type
reactant
Reaction Step Two
Quantity
120 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[C:1]([N:5]1[CH:9]=[CH:8][C:7]([CH:10]=[O:11])=[CH:6]1)([CH3:4])([CH3:3])[CH3:2].[O-:12][Mn](=O)(=O)=O.[K+].OS([O-])=O.[Na+]>CC(C)=O.CC(C)=O.O>[C:1]([N:5]1[CH:9]=[CH:8][C:7]([C:10]([OH:12])=[O:11])=[CH:6]1)([CH3:4])([CH3:3])[CH3:2] |f:1.2,3.4,6.7|

Inputs

Step One
Name
Quantity
0.339 g
Type
reactant
Smiles
C(C)(C)(C)N1C=C(C=C1)C=O
Name
Quantity
40 mL
Type
solvent
Smiles
CC(=O)C
Step Two
Name
Quantity
0.708 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Three
Name
Quantity
120 mL
Type
reactant
Smiles
OS(=O)[O-].[Na+]
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
CC(=O)C.O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
the solution was extracted with DCM (3×60 mL)
WASH
Type
WASH
Details
The combined extracts were washed with H2O (2×60 mL) and 5% NaHCO3 (3×60 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with DCM (3×60 mL)
WASH
Type
WASH
Details
The combined organic layers were washed with brine (1×)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
C(C)(C)(C)N1C=C(C=C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.27 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 72.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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